N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropylsulfanyl group and an acetamide moiety modified with a 1-cyanocyclohexyl and methyl group. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which facilitates diverse biological interactions, including enzyme inhibition and receptor binding . This compound’s design aligns with strategies for optimizing pharmacokinetic and pharmacodynamic properties in agrochemical or pharmaceutical candidates .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS3/c1-12(2)9-22-14-18-19-15(24-14)23-10-13(21)20(3)16(11-17)7-5-4-6-8-16/h12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUVYWCPRVMGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)SCC(=O)N(C)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole Ring : Contributes to various biological activities.
- Cyanocyclohexyl Group : Enhances lipophilicity and may influence bioavailability.
- Sulfanyl Substituents : Potentially increase reactivity and biological interactions.
Structural Formula
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by inducing apoptosis and cell cycle arrest .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2g | MCF-7 | 5 | Apoptosis induction via CDK9 inhibition |
| 3c | HCT116 | 10 | G2/M phase arrest |
Antimicrobial Activity
The thiadiazole derivatives have also been recognized for their antimicrobial properties. Studies indicate that they can effectively inhibit the growth of various pathogens:
- Bacterial Strains : Effective against Salmonella senftenberg and Bacillus subtilis at concentrations as low as 50 µg/mL .
Anti-inflammatory and Neuroprotective Effects
Recent studies suggest that compounds with the thiadiazole structure may exhibit anti-inflammatory properties. The presence of sulfanyl groups is believed to enhance these effects by modulating inflammatory pathways .
The biological activity of N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as inhibitors of key enzymes involved in cancer progression.
- Induction of Apoptosis : Many studies report that these compounds trigger programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to their anticancer efficacy.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of thiadiazole derivatives:
- Methodology : Various concentrations were tested on MCF-7 cells.
- Findings : Significant inhibition of cell proliferation was observed with an IC50 value of 5 µM for compound 2g after 48 hours of treatment .
Study 2: Antimicrobial Activity
A comparative study on antimicrobial efficacy highlighted:
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study on 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective concentration ranges .
Antimicrobial Properties
Thiadiazole compounds are also recognized for their antimicrobial activities. Preliminary studies suggest that the presence of sulfur in the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. This characteristic can be beneficial in developing new antibiotics or antimicrobial agents.
Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique chemical structure of N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide allows for potential applications in high-performance coatings and composites.
Case Study 1: Anticancer Efficacy
In a recent study involving various thiadiazole derivatives, including those structurally related to N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, researchers evaluated their anticancer activity using MTT assays across different cell lines (e.g., SKNMC for neuroblastoma and HT29 for colon cancer). The results indicated that specific modifications to the thiadiazole structure could enhance anticancer potency significantly .
Case Study 2: Antimicrobial Testing
A comparative study of various thiadiazole derivatives demonstrated their effectiveness against common pathogens. The study highlighted that compounds with similar structural features to N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide showed promising results in inhibiting bacterial growth in vitro .
Chemical Reactions Analysis
Key Structural Features and Reactivity Predictions
The compound contains:
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A 1,3,4-thiadiazole core substituted with a 2-methylpropylsulfanyl group at position 5.
-
An acetamide side chain with:
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N-methyl and N-1-cyanocyclohexyl substituents.
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A sulfanyl linker bridging the thiadiazole and acetamide groups.
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Predicted Reactivity (based on analogous systems in ):
-
Thiadiazole Ring : Likely participates in nucleophilic substitution (e.g., at sulfur or nitrogen) or electrophilic aromatic substitution.
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Sulfanyl Groups : Prone to oxidation (forming sulfoxides/sulfones) or alkylation.
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Cyanocyclohexyl Group : May undergo hydrolysis (e.g., to carboxylic acid derivatives) or reduction (to amine).
Synthetic Pathways for Analogous Compounds
While the exact synthesis of this compound is undocumented, similar derivatives are synthesized via:
-
Thioether Formation : Reaction of 5-mercapto-1,3,4-thiadiazoles with halogenated acetamides (as in ).
Example: -
Amidation : Coupling of thiadiazole-thiols with activated acetamide intermediates using carbodiimides (e.g., EDC/HOBt) .
Nucleophilic Substitution at Thiadiazole
The sulfur in the thiadiazole ring may react with electrophiles:
Example : Alkylation with iodomethane to form methylsulfanyl derivatives .
Oxidation of Sulfanyl Groups
The sulfanyl (-S-) linker could oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
This is observed in similar thiadiazole systems .
Hydrolysis of Cyanocyclohexyl Group
The nitrile group may hydrolyze to a carboxylic acid or amide under acidic/basic conditions:
This reactivity is typical for aliphatic cyanides .
Anticipated Biological Activity (Inference from Analogues)
Though untested, structurally related 1,3,4-thiadiazoles exhibit:
-
Anticancer Activity : Via inhibition of kinases (e.g., FAK) or tubulin polymerization .
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Antimicrobial Effects : Through disruption of bacterial cell membranes .
Research Gaps and Recommendations
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their functional group variations:
Notes:
- The cyanocyclohexyl group may enhance binding to hydrophobic pockets in target proteins vs. simpler alkyl groups .
- Bioactivity : Compounds with aryl/heteroaryl substituents (e.g., phenethyl in ) often exhibit antifungal or herbicidal effects, while polar groups like carbamoylmethyl () improve solubility but may reduce bioavailability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than analogs with polar substituents (e.g., carbamoylmethyl in ) but lower than purely aromatic derivatives ().
- Metabolic Stability : Sulfanyl groups resist oxidative metabolism compared to ethers or amines, extending half-life .
- Solubility: The cyanocyclohexyl group may reduce aqueous solubility relative to diethylacetamide analogs () but improve lipid bilayer penetration .
Q & A
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiadiazole carbons at δ 160–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the thiadiazole and sulfanyl groups .
Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the acetamide linkage) .
X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (toluene) to enhance thiolate reactivity .
Temperature Gradients : Perform kinetic studies (e.g., 0°C vs. room temperature) to minimize thiadiazole ring decomposition.
Catalyst Use : Evaluate bases like DBU or K₂CO₃ to accelerate substitution reactions .
- Data Analysis : Compare yields using ANOVA (target: >80% yield, purity >98% by HPLC) .
Q. How can conflicting NMR and X-ray data on the compound’s conformation be resolved?
- Methodology :
Dynamic NMR Studies : Analyze variable-temperature ¹H NMR to detect rotameric equilibria (e.g., acetamide C–N rotation) .
DFT Calculations : Use Gaussian09 to model low-energy conformers and compare with experimental X-ray torsion angles .
Twinned Crystallography : Apply SHELXD for structure solution if crystallographic disorder is observed .
- Case Example : A 2023 study resolved similar conflicts by correlating DFT-predicted dihedral angles with crystallographic data (RMSD < 0.2 Å) .
Q. What computational strategies predict the compound’s bioactivity against enzymatic targets?
- Methodology :
Molecular Docking : Use AutoDock Vina to screen against targets (e.g., cyclooxygenase-2, IC₅₀ < 10 µM predicted) .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
QSAR Modeling : Derive Hammett constants for substituents (e.g., 2-methylpropylsulfanyl σ ≈ 0.15) to correlate with activity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) for 14 days.
Analytical Monitoring : Quantify degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products (e.g., thiadiazole ring oxidation) .
Kinetic Modeling : Calculate t₉₀ (shelf-life) using Arrhenius plots for thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
